(2E)-2-Cyano-N-methyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide
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Overview
Description
(2E)-2-Cyano-N-methyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidines This compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a phenoxy group attached to a pyrido[1,2-A]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-N-methyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-A]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrido[1,2-A]pyrimidine core. This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with the pyrido[1,2-A]pyrimidine core.
Addition of the Cyano Group: The cyano group is typically introduced through a cyanation reaction, using reagents such as cyanogen bromide or potassium cyanide.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the cyano-substituted pyrido[1,2-A]pyrimidine and an appropriate amide precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Cyano-N-methyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Condensation: Aldehydes, ketones; reactions are performed in the presence of acid or base catalysts.
Major Products
Scientific Research Applications
(2E)-2-Cyano-N-methyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-Cyano-N-methyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-Cyano-N-cyclohexyl-3-{4-ethylphenoxy-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide
- Osimertinib (N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide)
Uniqueness
(2E)-2-Cyano-N-methyl-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is unique due to its specific structural features, such as the presence of a cyano group and a phenoxy group attached to the pyrido[1,2-A]pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C19H14N4O3 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(E)-2-cyano-N-methyl-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C19H14N4O3/c1-21-17(24)13(12-20)11-15-18(26-14-7-3-2-4-8-14)22-16-9-5-6-10-23(16)19(15)25/h2-11H,1H3,(H,21,24)/b13-11+ |
InChI Key |
ARTBTPNNFHVJRP-ACCUITESSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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